![molecular formula C10H11NO3 B13253046 2-(Tetrahydrofuran-2-yl)nicotinic acid](/img/structure/B13253046.png)
2-(Tetrahydrofuran-2-yl)nicotinic acid
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Overview
Description
2-(Tetrahydrofuran-2-yl)nicotinic acid is a heterocyclic compound that combines the structural features of tetrahydrofuran and nicotinic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetrahydrofuran-2-yl)nicotinic acid typically involves the condensation of nicotinic acid derivatives with tetrahydrofuran derivatives. One common method includes the reaction of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides, followed by alkylation and cyclization to form the desired product . The reaction conditions often involve the use of ethanol as a solvent and temperatures around 20°C .
Industrial Production Methods
the principles of multicomponent condensation reactions and the use of efficient catalysts can be applied to scale up the synthesis for industrial purposes .
Chemical Reactions Analysis
Types of Reactions
2-(Tetrahydrofuran-2-yl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield tetrahydrofuran derivatives with altered functional groups.
Substitution: The nicotinic acid moiety can undergo substitution reactions, particularly at the carboxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and alkylating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions include various substituted nicotinic acids and tetrahydrofuran derivatives, which can be further utilized in organic synthesis and medicinal chemistry .
Scientific Research Applications
2-(Tetrahydrofuran-2-yl)nicotinic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Tetrahydrofuran-2-yl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, nicotinic acid derivatives are known to interact with lipid metabolism pathways, influencing cholesterol and triglyceride levels .
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid:
Isonicotinic Acid: Another derivative with similar structural features but different biological activities.
Tetrahydrofuran Derivatives: Compounds like 2,5-dimethylfuran share the tetrahydrofuran ring but differ in their functional groups and reactivity.
Uniqueness
2-(Tetrahydrofuran-2-yl)nicotinic acid is unique due to its combined structural features, which allow it to participate in a wider range of chemical reactions and biological interactions compared to its individual components .
Biological Activity
2-(Tetrahydrofuran-2-yl)nicotinic acid is a derivative of nicotinic acid that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by the presence of a tetrahydrofuran ring, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its cytotoxicity, antimicrobial properties, and mechanisms of action based on diverse research findings.
Cytotoxic Activity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound demonstrated significant cytotoxicity, with an IC50 value indicating the concentration required to inhibit cell viability by 50%.
Table 1: Cytotoxicity Data
Cell Line | IC50 (µg/mL) | % Viability at 200 µg/mL |
---|---|---|
HeLa (cervical cancer) | 75 | 41 |
MCF-7 (breast cancer) | 61.18 | 46 |
A549 (lung cancer) | 80 | 55 |
These findings suggest that this compound has a potent effect on tumor cells, reducing their metabolic activity significantly at higher concentrations .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. In vitro studies showed that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Efficacy
Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|
Staphylococcus aureus | 22 |
Escherichia coli | 26 |
Candida albicans | 19 |
The antimicrobial efficacy is attributed to the compound's ability to disrupt bacterial cell membranes and interfere with essential cellular processes .
The mechanisms underlying the biological activities of this compound involve several pathways:
- Cell Membrane Disruption : The compound interacts with the lipid bilayer of microbial cells, leading to increased permeability and eventual cell lysis.
- Nitric Oxide Production : Studies indicate that this compound stimulates nitric oxide production in both normal and tumor cells, which may play a role in its cytotoxic effects .
- Enzyme Inhibition : Molecular docking studies suggest that the compound may inhibit specific enzymes critical for microbial survival, such as tyrosyl-tRNA synthetase .
Case Studies
Several case studies have highlighted the therapeutic potential of derivatives related to nicotinic acid in treating various conditions:
- Acute Kidney Injury : Research indicates that nicotinic acid derivatives can modulate pathways involved in kidney function, showing promise for conditions like acute kidney injury .
- Cancer Treatment : The ability of compounds similar to this compound to induce apoptosis in cancer cells positions them as potential candidates for further development in oncology .
Properties
Molecular Formula |
C10H11NO3 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
2-(oxolan-2-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c12-10(13)7-3-1-5-11-9(7)8-4-2-6-14-8/h1,3,5,8H,2,4,6H2,(H,12,13) |
InChI Key |
GGLLFZUBQREVEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=C(C=CC=N2)C(=O)O |
Origin of Product |
United States |
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